1-(3-Methoxyphenyl)propan-1-ol

Vue d'ensemble

Description

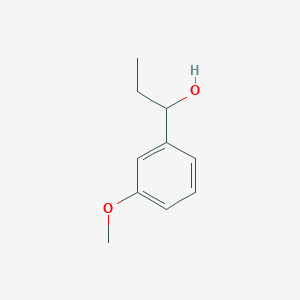

1-(3-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a primary alcohol with a methoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-methoxypropiophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically takes place in anhydrous ether or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 3-methoxypropiophenone using a palladium or platinum catalyst under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 3-Methoxyphenylpropanal, 3-methoxyphenylpropanoic acid.

Reduction: 1-(3-Methoxyphenyl)propan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

1-(3-Methoxyphenyl)propan-1-ol serves as a key intermediate in the synthesis of biologically active compounds. Notably, it has been utilized in the preparation of (S)-rivastigmine, a drug used for treating Alzheimer's disease. The synthesis involves a two-step process where the compound is first converted into (S)-1-(3-methoxyphenyl)ethylamine through a Mitsunobu reaction followed by hydrolysis, yielding high enantiomeric purity (91% ee) .

Case Study: Rivastigmine Synthesis

The preparation of (S)-1-(3-methoxyphenyl)ethylamine from this compound demonstrated significant efficiency, achieving yields of approximately 60% with high enantiomeric excess. This showcases the compound's relevance in the pharmaceutical industry for synthesizing chiral molecules .

Biocatalysis

Enzymatic Reduction Processes

The compound has been involved in biocatalytic processes using ketoreductases (KREDs). These enzymes can convert various ketones to their corresponding alcohols with high selectivity. For example, KRED-NADH-110 was reported to reduce acetophenone to (R)-1-phenylethanol with an enantiomeric excess of 87% . This highlights the compound's utility in producing enantiomerically enriched alcohols.

Table 1: Biocatalysis Data on this compound

| Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| KRED Reduction | Acetophenone | (R)-1-Phenylethanol | 96 | 87 |

| Deracemization | (±)-1-(3-Methoxyphenyl)ethanol | (R)-1-Phenylethanol | 70 | 91 |

Analytical Chemistry

Use in Analytical Methods

In analytical chemistry, this compound has been employed as a stabilizer and solvent in various analytical procedures. Its properties facilitate the quantification of trace elements in food products using inductively coupled plasma optical emission spectrometry (ICP-OES). The compound aids in sample preparation by stabilizing organic samples during analysis .

Table 2: Analytical Applications of this compound

| Application | Methodology | Purpose |

|---|---|---|

| Trace Element Analysis | ICP-OES | Quantification of metals |

| Sample Stabilization | Solvent for organic samples | Enhances analysis reliability |

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites . The methoxy group and the primary alcohol functional group play crucial roles in its reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

1-(3-Methoxyphenyl)propan-1-ol can be compared with other similar compounds such as:

1-(4-Methoxyphenyl)propan-1-ol: This compound has a methoxy group at the para position, which can lead to different reactivity and properties compared to the meta position in this compound.

3-Methoxy-1-propanol: This compound lacks the aromatic ring, resulting in different chemical behavior and applications.

1-(3-Methoxyphenyl)ethanol: This compound has a shorter carbon chain, which can affect its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy group and the primary alcohol, which confer distinct reactivity and versatility in various applications.

Activité Biologique

1-(3-Methoxyphenyl)propan-1-ol, an organic compound with the molecular formula CHO and a molecular weight of 166.22 g/mol, is characterized by a propanol backbone with a methoxy-substituted phenyl group. This structural configuration contributes to its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential neuroprotective properties.

This compound can be synthesized through various methods, including the reaction of 1-(3-methoxyphenyl)propan-1-one with methanol under catalytic conditions. A notable synthesis pathway yields the compound with an efficiency of approximately 86% when conducted at 120°C for 12 hours using cesium carbonate as a catalyst.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. The presence of the methoxy group enhances its interaction with biological targets, making it a candidate for pharmacological studies aimed at pain relief and inflammation reduction. Preliminary data suggest that it may inhibit pathways involved in inflammation and pain signaling, potentially acting as a substrate for cytochrome P450 enzymes crucial in drug metabolism.

Neuroprotective Effects

Compounds with similar structural motifs have demonstrated neuroprotective effects, suggesting that this compound may possess analogous capabilities. The methoxy group is known to enhance the lipophilicity of compounds, which can facilitate their passage through biological membranes, thereby increasing their potential therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-(3-methoxyphenyl)propan-1-ol | 1034156-00-7 | Exhibits antidepressant effects; contains amino group |

| 3-Methoxy-1-propanol | N/A | Used in the synthesis of various pharmaceutical agents |

| 1-(4-Methoxyphenyl)-propan-2-amine | 3029807 | Lacks hydroxyl group; primarily an amine structure |

This table highlights the distinct functional groups present in these compounds, which may influence their biological activities differently.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Studies : A study on β-aryl-β-mercapto ketones demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), suggesting that similar structural modifications could enhance therapeutic potential against cancer .

- Neuroprotective Studies : Research has shown that compounds resembling this compound exhibit neuroprotective properties against oxidative stress-induced damage in neuronal cells, indicating potential applications in neurodegenerative diseases.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXPRJLIYBQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415680 | |

| Record name | 1-(3-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52956-27-1 | |

| Record name | 1-(3-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.